4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide 4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14995580
InChI: InChI=1S/C16H14ClN5O3/c1-24-14-6-4-11(8-15(14)25-2)19-16(23)12-5-3-10(17)7-13(12)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23)
SMILES:
Molecular Formula: C16H14ClN5O3
Molecular Weight: 359.77 g/mol

4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC14995580

Molecular Formula: C16H14ClN5O3

Molecular Weight: 359.77 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C16H14ClN5O3
Molecular Weight 359.77 g/mol
IUPAC Name 4-chloro-N-(3,4-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C16H14ClN5O3/c1-24-14-6-4-11(8-15(14)25-2)19-16(23)12-5-3-10(17)7-13(12)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23)
Standard InChI Key CXMYGVDHQLCUBK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)OC

Introduction

4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex molecular structure, which includes a chloro group, a benzamide moiety, a tetrazole ring, and a dimethoxyphenyl substituent. The molecular formula for this compound is not explicitly provided in the available literature, but its molecular weight is approximately 387.8 g/mol.

Synthesis Methods

The synthesis of 4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, often utilizing click chemistry approaches. These methods are preferred for their efficiency, high yields, and eco-friendly nature, as they can be performed in water under mild conditions.

Biological Activity and Potential Applications

Preliminary studies suggest that 4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide exhibits significant biological activity, with potential applications in treating diseases such as cancer and inflammatory disorders. Compounds with similar structures have shown anti-inflammatory and anti-cancer properties, attributed to the tetrazole ring's ability to enhance bioavailability and facilitate binding to receptors or enzymes.

Potential ApplicationMechanism of Action
Anti-inflammatoryInhibition of inflammatory pathways through receptor/enzyme binding.
Anti-cancerInterference with cancer cell proliferation and survival pathways.

Interaction Studies

Interaction studies are crucial for understanding how 4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide interacts with specific proteins or enzymes. Techniques such as NMR spectroscopy and mass spectrometry are employed to elucidate these interactions, which are essential for optimizing the compound's therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, differing primarily in their substituents and functional groups. These differences significantly affect their reactivity and biological properties.

Compound NameStructural FeaturesUnique Aspects
N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamideLacks tetrazole ringReduced biological activity due to missing functionality.
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-tetrazol-1-yl)benzamideSimilar structure but different substitution patternAffects reactivity and properties significantly.
4-chloro-2-(1H-tetrazol-1-yl)benzamideLacks benzimidazole ringAlters binding properties and biological activity.

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